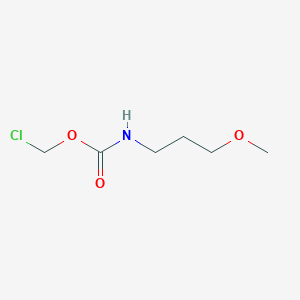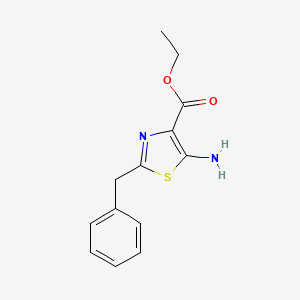![molecular formula C16H22N2O6 B13884511 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a nitrophenoxy group attached to a dimethylbutanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the amino group.
Esterification: The formation of the ethyl ester group.
Coupling: The final coupling of the nitrophenoxy and acetylamino groups to the dimethylbutanoate backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
科学研究应用
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating biological activity by interacting with enzymes and receptors.
相似化合物的比较
Similar Compounds
- Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate
- Ethyl 2-(acetylamino)-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
Uniqueness
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC 名称 |
ethyl 4-(4-acetamido-3-nitrophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-15(20)16(3,4)8-9-24-12-6-7-13(17-11(2)19)14(10-12)18(21)22/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
InChI 键 |
FQOMXRBHTFILDJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
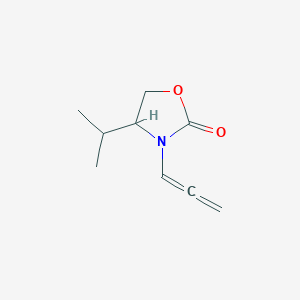

![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
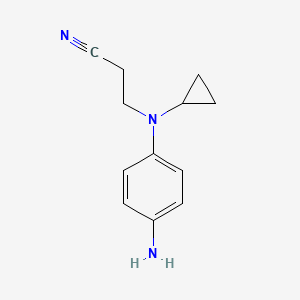
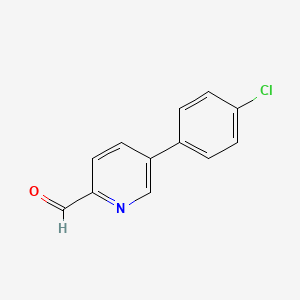
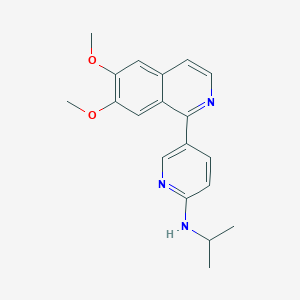

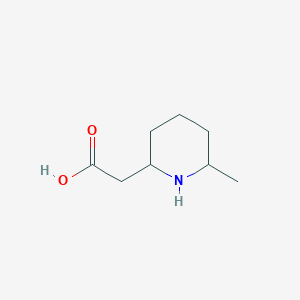
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
